molecular formula C4H8Si B14630547 1-Methyl-2-silacyclobutane

1-Methyl-2-silacyclobutane

Cat. No.: B14630547
M. Wt: 84.19 g/mol
InChI Key: GXDDUEKHVFHATE-UHFFFAOYSA-N
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Description

2-Methylsiletane is an organosilicon compound characterized by a silicon atom bonded to a methyl group and a siletane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsiletane typically involves the reaction of 2-methylimidazole with iodomethylsilanes under solvent-free conditions. The reaction is carried out by heating the mixture at 100-105°C for several hours until the initial silane disappears . This method ensures the formation of the desired product without the need for a base catalyst.

Industrial Production Methods: Industrial production of 2-Methylsiletane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methylsiletane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents like chlorosilanes and bromosilanes are employed in substitution reactions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

While there is no information about "1-Methyl-2-silacyclobutane," the search results discuss silacyclobutanes and their applications.

Silacyclobutanes

Overview
Silacyclobutanes are useful as silylating agents in the preparation of silane and siloxane polymers, including homopolymers and copolymers . They can be prepared by reacting a halogen-substituted silacyclobutane with a silylating reagent to exchange the halogen substituents with groups on the silylating reagent .

Preparation
The process for preparing silacyclobutanes involves a reaction where A is a monovalent substituted or unsubstituted hydrocarbon radical or halogen, Hal is a halogen, R is a monovalent substituted or unsubstituted hydrocarbon radical, R' is a monovalent substituted or unsubstituted hydrocarbon radical if A is a monovalent substituted or unsubstituted hydrocarbon radical, R' is a Y group if A is halogen; R'' and R''' are independently hydrogen, monovalent substituted or unsubstituted hydrocarbon radical; Y is a monovalent group having an oxygen atom which bonds to the silicon atom of the silacyclobutane; and x is an integer from 0 through 3 .

Reaction Conditions

  • The reaction is efficient and quantitative and can be conducted at a mild temperature between about -50°C and about 100°C, generally without a solvent .
  • Typical solvents such as toluene, tetrahydrofuran, benzene, chloroform, or methylene chloride can be employed .
  • A preferred ratio of silacyclobutane to silylating agent is such that the ratio of halogen to Y group is 1 to 1, but other ratios could be used if desired .

Applications
Typical uses for the organofunctional silacyclobutanes include :

  • Endcapping silanol terminated polydiorganosiloxanes using compounds of the invention wherein R' is a monovalent substituted or unsubstituted hydrocarbon radical.
  • Functionalizing siloxane resins containing silanol radicals by reacting the SiOH with the silacyclobutane Y group.
  • Functionalizing silica or glass surfaces by similarly introducing the silacyclobutane group.

Examples of Silacyclobutane Preparation

  • 1-chloro-1-methyl-silacyclobutane is prepared from 3-chloropropylmethyldichlorosilane and magnesium .
  • 1,2-dimethyl-1-chlorosilacyclobutane is prepared from Methyl(3-chloro-3-methylpropyl)dichlorosilane and magnesium .
  • 1,1-dichloro-3-methylsilacyclobutane is prepared from (3-chloro-2-methylpropyl)trichlorosilane and magnesium .

Mechanism of Action

The mechanism of action of 2-Methylsiletane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen and fluorine, making it a valuable component in the synthesis of stable and reactive intermediates . The compound’s unique structure allows it to participate in a wide range of chemical reactions, contributing to its versatility in different applications.

Comparison with Similar Compounds

Uniqueness: 2-Methylsiletane stands out due to its siletane ring structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound in the synthesis of specialized organosilicon materials and intermediates.

Properties

Molecular Formula

C4H8Si

Molecular Weight

84.19 g/mol

InChI

InChI=1S/C4H8Si/c1-4-2-3-5-4/h4H,2-3H2,1H3

InChI Key

GXDDUEKHVFHATE-UHFFFAOYSA-N

Canonical SMILES

CC1CC[Si]1

Origin of Product

United States

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